![molecular formula C2H4N2O B14064245 N-[(E)-Aminomethylidene]formamide CAS No. 10112-41-1](/img/structure/B14064245.png)
N-[(E)-Aminomethylidene]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-(iminomethyl)- (9CI), also known as formimidic acid, is a derivative of formamide. It is a colorless liquid that is miscible with water and has an ammonia-like odor. This compound is significant in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Formamide, N-(iminomethyl)- (9CI) can be synthesized through several methods:
Direct Condensation: This involves the reaction of formamide with formaldehyde under acidic conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to proceed efficiently.
Aminolysis of Ethyl Formate: This method involves the reaction of ethyl formate with ammonia to produce formamide, which can then be further reacted to form N-(iminomethyl)- derivatives.
Carbonylation of Ammonia: This industrial method involves the reaction of carbon monoxide with ammonia to produce formamide, which can then be modified to form N-(iminomethyl)- derivatives.
Industrial Production Methods
The industrial production of formamide, N-(iminomethyl)- (9CI) typically involves large-scale synthesis using the carbonylation of ammonia method. This process is efficient and cost-effective, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Formamide, N-(iminomethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form formic acid and other oxidation products.
Reduction: It can be reduced to form methanamine and other reduced derivatives.
Substitution: Formamide, N-(iminomethyl)- (9CI) can undergo substitution reactions where the iminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formic acid and other carboxylic acids.
Reduction: Methanamine and other amines.
Substitution: Various substituted formamides and related compounds.
科学的研究の応用
Formamide, N-(iminomethyl)- (9CI) has numerous applications in scientific research:
作用機序
The mechanism of action of formamide, N-(iminomethyl)- (9CI) involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes. The pathways involved in its action include nucleophilic addition, substitution, and oxidation-reduction reactions .
類似化合物との比較
Formamide, N-(iminomethyl)- (9CI) can be compared with other similar compounds such as:
Dimethylformamide: A more commonly used solvent with higher stability but different reactivity compared to formamide, N-(iminomethyl)- (9CI).
N-Formylformimidic Acid: A compound with similar reactivity but different structural properties, leading to variations in its applications.
Formamide, N-(iminomethyl)- (9CI) is unique due to its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
10112-41-1 |
|---|---|
分子式 |
C2H4N2O |
分子量 |
72.07 g/mol |
IUPAC名 |
N-(aminomethylidene)formamide |
InChI |
InChI=1S/C2H4N2O/c3-1-4-2-5/h1-2H,(H2,3,4,5) |
InChIキー |
SIVOYXYNAPYGQY-UHFFFAOYSA-N |
正規SMILES |
C(=NC=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


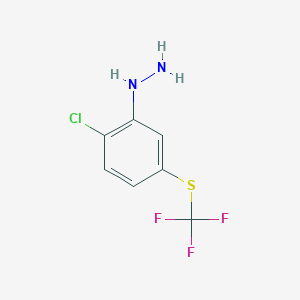
![Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-](/img/structure/B14064184.png)
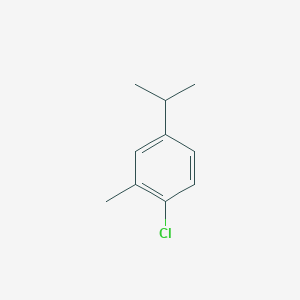
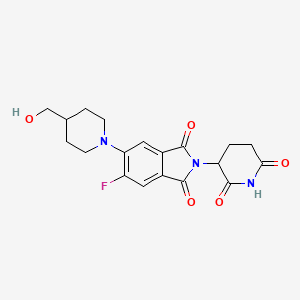
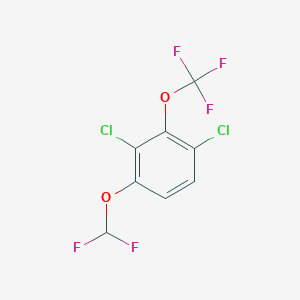
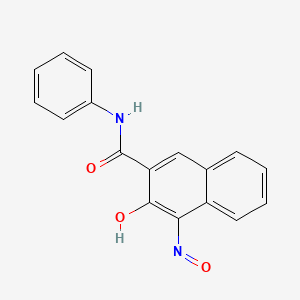
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)
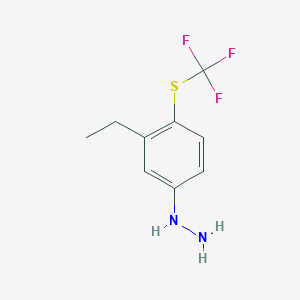
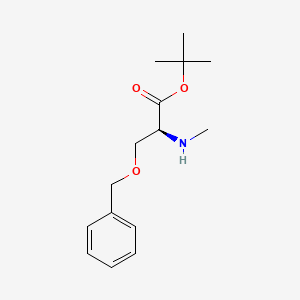
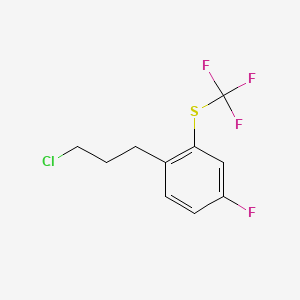
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)

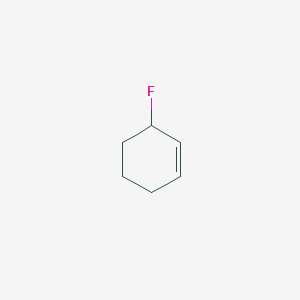
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
